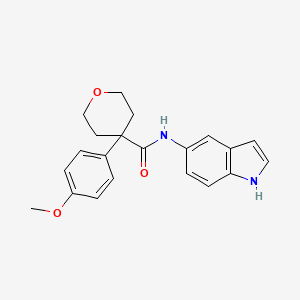

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Beschreibung

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound featuring a tetrahydro-2H-pyran (oxane) core substituted with a 4-methoxyphenyl group and a carboxamide-linked indole moiety. Its structure combines aromatic, heterocyclic, and carboxamide functionalities, which are common in pharmacologically active molecules.

Eigenschaften

Molekularformel |

C21H22N2O3 |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |

InChI |

InChI=1S/C21H22N2O3/c1-25-18-5-2-16(3-6-18)21(9-12-26-13-10-21)20(24)23-17-4-7-19-15(14-17)8-11-22-19/h2-8,11,14,22H,9-10,12-13H2,1H3,(H,23,24) |

InChI-Schlüssel |

ZJPZWUHCRNRGCZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC4=C(C=C3)NC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-(1H-Indol-5-yl)-4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Indol-Bestandteil oder der Methoxygruppe.

Reduktion: Reduktionsreaktionen können die Carboxamidgruppe oder andere reduzierbare funktionelle Gruppen betreffen.

Substitution: Elektrophile oder nukleophile Substitutionsreaktionen können an den aromatischen Ringen oder anderen reaktiven Stellen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Chromtrioxid oder Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Natriumborhydrid verwendet werden.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Nukleophile können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation hydroxylierte oder carbonylhaltige Derivate ergeben, während die Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Mögliche Verwendung als Sonde oder Ligand in biochemischen Studien.

Medizin: Mögliche therapeutische Anwendungen aufgrund seiner strukturellen Merkmale.

Industrie: Einsatz bei der Entwicklung neuer Materialien oder chemischer Verfahren.

Wirkmechanismus

Der Wirkmechanismus von N-(1H-Indol-5-yl)-4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamid hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Mögliche Mechanismen können Folgendes umfassen:

Bindung an Rezeptoren: Wechselwirkung mit spezifischen Rezeptoren oder Enzymen.

Modulation von Signalwegen: Einfluss auf biochemische Signalwege oder zelluläre Prozesse.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety or the methoxy group.

Reduction: Reduction reactions may target the carboxamide group or other reducible functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including breast and colon cancer cells, where it induced apoptosis and inhibited cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Antioxidant Activity

The compound has shown considerable antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing cellular damage .

Neuroprotective Effects

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. It appears to protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydropyran ring and subsequent functionalization with indole and methoxy groups. Variations in synthesis can lead to derivatives with enhanced or modified biological activities.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of this compound in an animal model of Parkinson's disease. The treatment group exhibited improved motor function and reduced dopaminergic neuron loss compared to the control group, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may involve:

Binding to Receptors: Interaction with specific receptors or enzymes.

Modulation of Pathways: Influence on biochemical pathways or cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs from the evidence include:

Target Compound Distinction :

The tetrahydro-2H-pyran core in N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide differentiates it from imidazole-, thiazole-, or sulfonamide-based analogs. The pyran ring may confer improved conformational rigidity and metabolic stability compared to linear or less saturated backbones in other compounds .

Functional and Pharmacological Comparison

Cardioprotective Activity :

The thiazole derivative in demonstrated superior cardioprotective efficacy in hypoxia models compared to Levocarnitine and Mildronate, reducing smooth muscle contractile response by >40% . While the target compound’s activity is unconfirmed, the 4-methoxyphenyl group—shared across analogs—is often linked to enhanced membrane permeability and receptor binding.Synthesis Complexity :

The target compound’s pyran core likely requires multi-step synthesis, similar to the Rh-catalyzed hydroformylation used for LY 349 950 (44% yield) . In contrast, imidazole-based analogs (e.g., compound 2) are synthesized via modified protocols with chalcone intermediates, achieving moderate yields .Metabolic and Pharmacokinetic Profiles :

Sulfonamide and carbamate groups (e.g., compound 1) improve aqueous solubility but may increase off-target interactions. The pyran core in the target compound could mitigate this via steric shielding of the carboxamide group .

Data Table: Key Research Findings

Biologische Aktivität

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be represented as follows:

- Molecular Formula : C19H22N2O3

- Molecular Weight : 342.39 g/mol

- IUPAC Name : N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

This compound features an indole ring system, a methoxy-substituted phenyl group, and a tetrahydropyran moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines, including:

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of signaling pathways associated with cancer cell survival.

Neuroprotective Effects

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been investigated for its neuroprotective properties. Studies suggest that it may act as a monoamine oxidase B (MAO-B) inhibitor, which is significant in the context of neurodegenerative diseases such as Parkinson's disease. The compound demonstrated competitive inhibition with an IC50 value in the low micromolar range, indicating a promising profile for further development as a neuroprotective agent .

The biological activity of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit MAO-B suggests it may reduce oxidative stress by preventing the breakdown of neurotransmitters like dopamine.

- Induction of Apoptosis : Research indicates that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : The interaction with various cellular signaling pathways may enhance its therapeutic effects against both cancer and neurodegenerative disorders.

Case Studies

Several case studies have highlighted the efficacy of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide:

- In Vitro Study on HepG2 Cells : A study conducted by Tichy et al. demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 0.175 µM, indicating potent anticancer activity against liver cancer cells .

- Neuroprotection in Animal Models : In a rodent model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration compared to control groups, suggesting its potential as a therapeutic agent for neuroprotection .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.